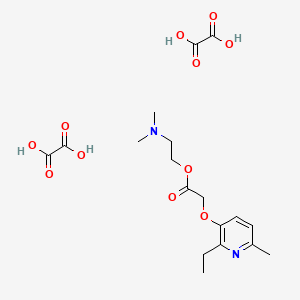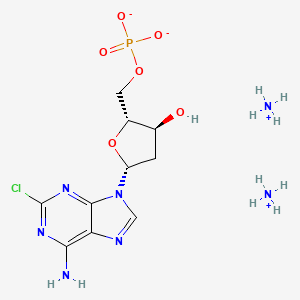
Cladribine 5'-monophosphate diammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cladribine 5’-monophosphate diammonium is a derivative of cladribine, a purine nucleoside analog. It is primarily used in the treatment of certain types of leukemia and multiple sclerosis. This compound is known for its ability to selectively target and suppress lymphocytes, which are implicated in the pathogenesis of these diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cladribine 5’-monophosphate diammonium is synthesized through the phosphorylation of cladribine by the enzyme deoxycytidine kinase. This reaction produces cladribine 5’-monophosphate, which is then converted to its diammonium salt form .
Industrial Production Methods
The industrial production of cladribine 5’-monophosphate diammonium involves large-scale enzymatic reactions under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cladribine 5’-monophosphate diammonium undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its activation and deactivation within the body .
Common Reagents and Conditions
The phosphorylation of cladribine to form cladribine 5’-monophosphate requires the enzyme deoxycytidine kinase. Dephosphorylation is catalyzed by cytoplasmic 5’-nucleotidase .
Major Products Formed
The major products formed from these reactions include cladribine diphosphate and cladribine triphosphate, which are the active forms of the compound .
Wissenschaftliche Forschungsanwendungen
Cladribine 5’-monophosphate diammonium has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of nucleoside analogs.
Biology: The compound is used in cell biology to study the mechanisms of lymphocyte suppression and apoptosis.
Medicine: It is used in the treatment of multiple sclerosis and certain types of leukemia.
Wirkmechanismus
Cladribine 5’-monophosphate diammonium exerts its effects by mimicking the nucleoside deoxyadenosine. Once inside the cell, it is phosphorylated to its active triphosphate form, which is incorporated into the cellular DNA. This incorporation disrupts DNA synthesis and repair, leading to apoptosis of the targeted lymphocytes .
Vergleich Mit ähnlichen Verbindungen
Cladribine 5’-monophosphate diammonium is often compared with other purine nucleoside analogs such as fludarabine and clofarabine. While all these compounds share a similar mechanism of action, cladribine 5’-monophosphate diammonium is unique in its selective targeting of lymphocytes and its resistance to breakdown by adenosine deaminase .
List of Similar Compounds
- Fludarabine
- Clofarabine
- Pentostatin
Eigenschaften
CAS-Nummer |
104959-35-5 |
|---|---|
Molekularformel |
C10H19ClN7O6P |
Molekulargewicht |
399.73 g/mol |
IUPAC-Name |
diazanium;[(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13ClN5O6P.2H3N/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(22-6)2-21-23(18,19)20;;/h3-6,17H,1-2H2,(H2,12,14,15)(H2,18,19,20);2*1H3/t4-,5+,6+;;/m0../s1 |
InChI-Schlüssel |
XGWMWBRVXIGUPS-FVALZTRZSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)([O-])[O-])O.[NH4+].[NH4+] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)([O-])[O-])O.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


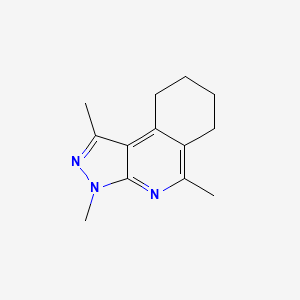
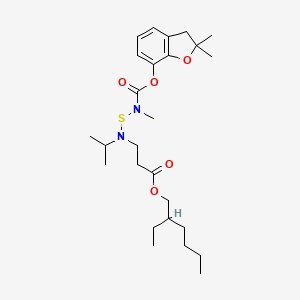
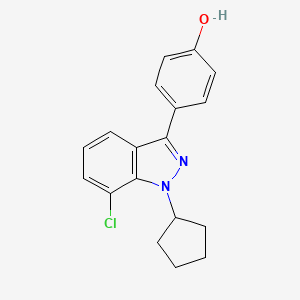
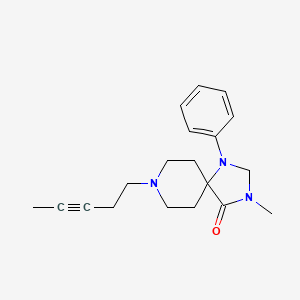
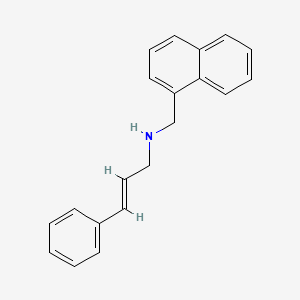
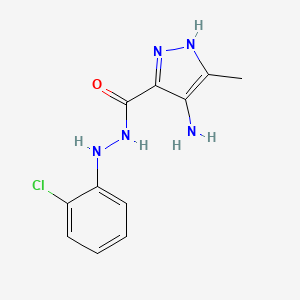

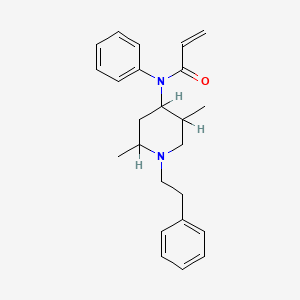

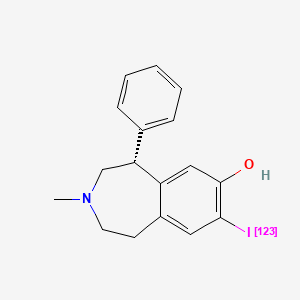
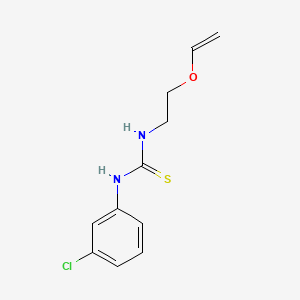
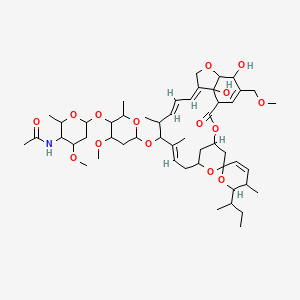
![2,2',2''-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride](/img/structure/B12732679.png)
